3-(ethanesulfonyl)-N-methylaniline
Description
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
3-ethylsulfonyl-N-methylaniline |
InChI |
InChI=1S/C9H13NO2S/c1-3-13(11,12)9-6-4-5-8(7-9)10-2/h4-7,10H,3H2,1-2H3 |
InChI Key |
YZJWADBNYPVNLX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)NC |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Substitution with Ethaneshulfonyl Reagents
The sulfonylation of aniline derivatives to introduce the ethanesulfonyl group at the meta position typically proceeds via electrophilic aromatic substitution using ethanesulfonyl chloride or ethanesulfonic acid derivatives in the presence of a base or catalyst.
- Reagents: Ethaneshulfonyl chloride (CH3CH2SO2Cl) is commonly used as the sulfonylating agent.
- Conditions: Reaction is often carried out in an inert solvent such as dichloromethane or acetonitrile under cooling to control regioselectivity.
- Regioselectivity: Due to the electron-donating nature of the amino group, sulfonylation tends to occur at the meta position relative to the amino substituent, consistent with electrophilic substitution patterns.
Alternative Methods
- Sulfonylation can also be achieved via transition-metal catalyzed coupling reactions involving sulfonyl radicals or sulfonyl anions generated in situ.
- Photocatalytic or metal-catalyzed sulfonylation methods have been reported for related sulfonylated anilines, though specific data for ethanesulfonyl derivatives are limited.
N-Methylation of 3-(Ethanessulfonyl)aniline
Catalytic Mono-N-Methylation Using Methanol
A highly selective and green method for mono-N-methylation of anilines employs methanol as the methylating agent over heterogeneous nickel-based catalysts.
- Catalyst Preparation: NiZnAl-layered double hydroxide (LDH) catalysts are prepared by co-precipitation of Ni, Zn, and Al nitrates with urea, followed by calcination and reduction steps to generate active Ni/ZnAlOx catalysts.
- Reaction Conditions: The methylation is conducted in methanol solvent at elevated temperatures (~160 °C) under nitrogen atmosphere in an autoclave.
- Selectivity: This method achieves selective mono-N-methylation, avoiding over-alkylation to dimethylated products.
- Yield: High yields of N-methylaniline derivatives are reported with good selectivity.
This approach can be adapted for 3-(ethanesulfonyl)aniline substrates, given the similar reactivity of the aniline nitrogen.
Classical Alkylation Methods
- Methyl Halides: Treatment of 3-(ethanesulfonyl)aniline with methyl iodide or methyl bromide in the presence of a base (e.g., K2CO3) can afford N-methyl derivatives.
- Formaldehyde and Reductive Methylation: Reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) is another classical route.
- Catalytic Hydrogenation: Catalytic methylation using formaldehyde and hydrogen over Pd or Ni catalysts.
Representative Preparation Procedure
Step 1: Sulfonylation of Aniline
| Component | Amount (mmol) | Solvent | Conditions |
|---|---|---|---|
| Aniline | 1.0 | Dichloromethane | 0 °C to room temperature |
| Ethaneshulfonyl chloride | 1.1 | Stirring under inert atmosphere | |
| Base (e.g., pyridine) | 1.2 | To neutralize HCl formed |
- Add ethanesulfonyl chloride dropwise to a stirred solution of aniline and base at 0 °C.
- Stir for 2-4 hours, then warm to room temperature.
- Work-up by aqueous extraction and purification by recrystallization or chromatography.
Step 2: Selective N-Methylation
| Component | Amount (mmol) | Solvent | Catalyst | Conditions |
|---|---|---|---|---|
| 3-(Ethanessulfonyl)aniline | 1.0 | Methanol | Ni/ZnAlOx-600 | 160 °C, 1 MPa N2, 12 h |
- In an autoclave, mix the sulfonylated aniline, methanol, and catalyst.
- Purge with nitrogen and heat under stirring.
- After reaction completion, cool and filter catalyst.
- Purify product by chromatography.
Data Summary Table of Preparation Parameters and Outcomes
| Step | Method | Key Reagents/Conditions | Yield (%) | Selectivity (%) | Notes |
|---|---|---|---|---|---|
| Sulfonylation | Electrophilic aromatic substitution | Ethaneshulfonyl chloride, base, DCM, 0 °C to RT | 75-85 | Meta-substitution dominant | Requires careful temperature control |
| N-Methylation | Catalytic methylation with methanol | Ni/ZnAlOx catalyst, 160 °C, methanol, N2 | 80-90 | Mono-N-methylation | Green and selective method |
| Alternative N-Methylation | Methyl iodide alkylation | Methyl iodide, base (K2CO3), solvent | 60-75 | Possible over-alkylation | Less selective, requires purification |
Research and Industrial Relevance
- The catalytic mono-N-methylation using methanol over Ni-based catalysts represents a sustainable and efficient route, minimizing hazardous reagents and by-products.
- Sulfonylation at the 3-position is well-established via electrophilic substitution, but regioselectivity must be carefully controlled.
- The combination of these methods allows for scalable synthesis of 3-(ethanesulfonyl)-N-methylaniline, which is valuable as an intermediate in pharmaceuticals and agrochemicals.
Chemical Reactions Analysis
Types of Reactions
3-(ethanesulfonyl)-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(ethanesulfonyl)-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(ethanesulfonyl)-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Substituted Aniline Derivatives
3-(Methylsulfonyl)aniline (CAS 35216-39-8)
- Molecular Formula: C₇H₉NO₂S
- Molecular Weight : 179.22 g/mol
- Key Differences : The methylsulfonyl group (-SO₂CH₃) is smaller than ethanesulfonyl, leading to reduced steric hindrance. This compound exhibits higher polarity and may display enhanced solubility in polar solvents compared to its ethyl counterpart. It is used as a synthetic intermediate in drug discovery .
3-[(3-Methylbutane)sulfonyl]aniline (CAS 1375068-98-6)
- Molecular Formula: C₁₁H₁₇NO₂S
- Molecular Weight : 227.32 g/mol
- Its bulkier structure may hinder electrophilic substitution reactions at the aromatic ring compared to 3-(ethanesulfonyl)-N-methylaniline .
4-Methanesulfonyl-N-(3-methylpentan-2-yl)aniline
- Molecular Formula: C₁₃H₂₁NO₂S
- Molecular Weight : 255.38 g/mol
- Key Differences : The para-substituted methanesulfonyl group and branched alkyl chain on the amine alter electronic distribution and steric effects. This configuration may enhance thermal stability and reduce reactivity in nucleophilic substitutions compared to meta-substituted derivatives .
Sulfanyl- and Alkoxy-Substituted Analogues
3-[(Ethylsulfanyl)methyl]aniline (CAS 91267-26-4)
- Molecular Formula : C₉H₁₃NS
- Molecular Weight : 167.27 g/mol
- Key Differences : The sulfanyl (-S-C₂H₅) group is less electron-withdrawing than sulfonyl, resulting in a more electron-rich aromatic ring. This enhances susceptibility to electrophilic aromatic substitution but reduces oxidative stability .
3-(sec-Butoxy)-N-methylaniline (CAS 1040686-77-8)
- Molecular Formula: C₁₁H₁₇NO
- Molecular Weight : 179.26 g/mol
- Applications include catalysis and polymer modifiers .
N-Alkylated and Cyanoethyl Derivatives
N-(2-Cyanoethyl)-N-methylaniline (CAS 94-34-8)
- Molecular Formula : C₁₀H₁₂N₂
- Molecular Weight : 160.22 g/mol
- Key Differences: The cyanoethyl (-CH₂CH₂CN) group introduces strong electron-withdrawing character, increasing the compound’s polarity and reactivity in condensation reactions. It is widely used as an intermediate in dye synthesis .
N-Methylaniline
- Molecular Formula : C₇H₉N
- Molecular Weight : 107.16 g/mol
- Key Differences : The absence of a sulfonyl group results in lower thermal stability and higher basicity. N-Methylaniline is a substrate in catalytic methylation reactions (e.g., In₂O₃-catalyzed dimethylation to N,N-dimethylaniline) but is resistant to chloroperoxidase-mediated demethylation .
Polymeric and Fluorinated Derivatives
Poly(N-methylaniline)
- Key Properties : Exhibits bipolaron conduction mechanisms with a conductivity of ~10⁻³ S/cm. Thermogravimetric analysis (TGA) shows a maximum decomposition temperature of ~300°C, higher than poly(o-chloroaniline) but lower than poly(p-bromoaniline) .
3-((tert-Butyldimethylsilyl)oxy)-N-(4-fluorophenyl)-N-methylaniline
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties/Applications |
|---|---|---|---|---|---|
| This compound | - | C₉H₁₃NO₂S | 199.27 | Ethanesulfonyl, N-methyl | High stability, medicinal intermediates |
| 3-(Methylsulfonyl)aniline | 35216-39-8 | C₇H₉NO₂S | 179.22 | Methylsulfonyl | Polar, synthetic intermediate |
| N-(2-Cyanoethyl)-N-methylaniline | 94-34-8 | C₁₀H₁₂N₂ | 160.22 | Cyanoethyl, N-methyl | Dye synthesis, high reactivity |
| Poly(N-methylaniline) | - | (C₇H₇N)ₙ | Polymer | N-methyl | Conductive polymer, bipolaron structure |
| 3-[(Ethylsulfanyl)methyl]aniline | 91267-26-4 | C₉H₁₃NS | 167.27 | Ethylsulfanyl | Electron-rich ring, oxidative instability |
Key Research Findings
Catalytic Reactivity : N-Methylaniline derivatives are resistant to chloroperoxidase-catalyzed demethylation, suggesting metabolic stability in biological systems .
Polymer Conductivity : Poly(N-methylaniline) exhibits bipolaron conduction, differing from the polaron structure of poly(p-bromoaniline), with a conductivity of ~10⁻³ S/cm .
Synthetic Utility : Fluorinated N-methylaniline derivatives, such as 3-((tert-butyldimethylsilyl)oxy)-N-(4-fluorophenyl)-N-methylaniline, are critical intermediates in drug discovery due to enhanced stability and lipophilicity .
Sensor Applications : N-Methylaniline is detectable at 0.7 vol.% using chalcogenide waveguide sensors, highlighting its distinct N-H absorption fingerprint at 1496 nm .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(ethanesulfonyl)-N-methylaniline, and how can reaction conditions be optimized for high yield?
- Methodological Answer : A common approach involves nucleophilic substitution between ethanesulfonyl chloride and N-methylaniline derivatives. Key steps include:
- Using a strong base (e.g., sodium hydride) to deprotonate the amine group in N-methylaniline, enhancing its nucleophilicity .
- Controlling reaction temperature (e.g., 0–25°C) to minimize side reactions like oxidation or sulfonation of the aromatic ring .
- Employing anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of the sulfonyl chloride intermediate .
- Optimization Tip : Use continuous flow reactors for large-scale synthesis to improve yield and purity .
Q. What spectroscopic techniques are effective for characterizing this compound, and what key spectral features should researchers observe?
- Methodological Answer :
- IR Spectroscopy :
- Expect a strong S=O stretching vibration at ~1150–1350 cm⁻¹ for the sulfonyl group .
- N–H stretching (if present) at ~3300–3500 cm⁻¹ .
- NMR Spectroscopy :
- ¹H NMR : A singlet at ~2.9–3.1 ppm for the N–CH₃ group; aromatic protons appear as multiplets between 6.5–7.5 ppm .
- ¹³C NMR : The sulfonyl carbon resonates at ~55–60 ppm .
- GC-MS : Use for purity analysis; molecular ion peak [M⁺] at m/z 213 (C₉H₁₃NO₂S) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store in airtight containers at ≤4°C to prevent degradation; avoid moisture to prevent hydrolysis of the sulfonyl group .
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential methemoglobinogenic effects observed in structurally similar N-methylaniline derivatives .
- Reactivity : Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields when synthesizing this compound via nucleophilic substitution?
- Methodological Answer :
- Root-Cause Analysis :
- Side Reactions : Monitor for over-sulfonation using TLC or HPLC; adjust stoichiometry to limit excess sulfonyl chloride .
- Incomplete Deprotonation : Confirm base strength (e.g., NaH vs. K₂CO₃) via pH titration .
- Experimental Design :
- Conduct kinetic studies to identify rate-limiting steps (e.g., nucleophilic attack vs. leaving-group departure) .
- Use isotopic labeling (e.g., ¹⁵N-methylaniline) to trace reaction pathways .
Q. What computational methods validate the thermodynamic properties of this compound, and how do they compare with experimental data?
- Methodological Answer :
- G4 Quantum Chemical Calculations :
- Calculate enthalpy of formation (ΔfH°) and compare with experimental combustion calorimetry data .
- Validate vibrational frequencies (IR/Raman) against experimental spectra to confirm molecular structure .
- Molecular Dynamics (MD) Simulations :
- Model solubility parameters in solvents like DMSO or hexane to guide recrystallization protocols .
Q. What strategies are effective in studying the biological activity of this compound, particularly in enzyme inhibition assays?
- Methodological Answer :
- Enzyme Inhibition Assays :
- Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to enzymes like cytochrome P450 .
- Perform kinetic analysis (Lineweaver-Burk plots) to determine inhibition type (competitive vs. non-competitive) .
- Receptor Modulation :
- Radioligand binding assays (e.g., with ³H-labeled compounds) to assess affinity for neurotransmitter receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
